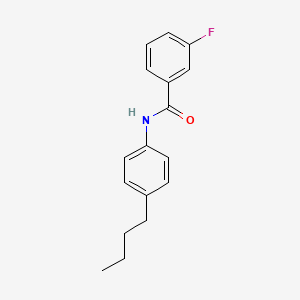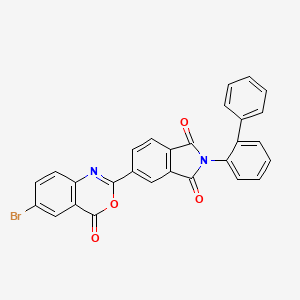![molecular formula C24H22ClN3O2S B11107259 N-{3-[(1E)-1-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11107259.png)
N-{3-[(1E)-1-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-((E)-2-{2-[(2-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-((E)-2-{2-[(2-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with acetic anhydride to yield 2-[(2-chlorobenzyl)sulfanyl]acetyl chloride. The final step involves the condensation of this intermediate with hydrazine hydrate and 3-aminobenzamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-((E)-2-{2-[(2-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{3-[1-((E)-2-{2-[(2-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[1-((E)-2-{2-[(2-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
N-{3-[1-((E)-2-{2-[(2-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike the simpler dichloroanilines, this compound’s structure allows for more complex interactions and a broader range of applications.
Properties
Molecular Formula |
C24H22ClN3O2S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-[3-[(E)-N-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2S/c1-17(27-28-23(29)16-31-15-20-10-5-6-13-22(20)25)19-11-7-12-21(14-19)26-24(30)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,26,30)(H,28,29)/b27-17+ |
InChI Key |
QQJRZEUHHGKBIK-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=CC=C1Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=CC=C1Cl)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-({N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107195.png)
![3-methyl-N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline](/img/structure/B11107202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B11107208.png)

![N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11107211.png)
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11107212.png)
![2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11107214.png)
![3-chloro-2-methyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11107216.png)


![N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11107255.png)
![3-{[(3,4-Dimethylphenyl)amino]methyl}-5-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107266.png)

